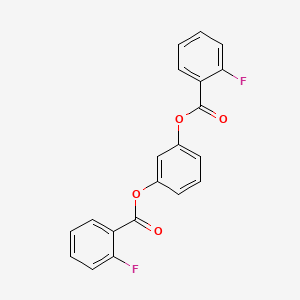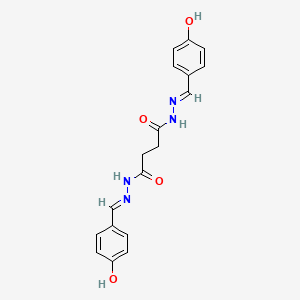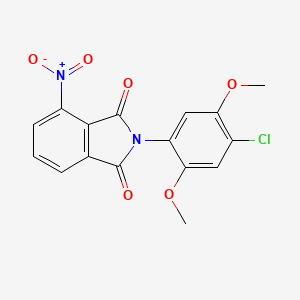![molecular formula C14H17Cl4N3OS B11708289 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-N-(2,2,2-トリクロロ-1-{[(3-クロロフェニル)カルバモチオイル]アミノ}エチル)ブタンアミドは、複数の官能基を含むユニークな構造を持つ複雑な有機化合物です。
製法
合成経路と反応条件
3-メチル-N-(2,2,2-トリクロロ-1-{[(3-クロロフェニル)カルバモチオイル]アミノ}エチル)ブタンアミドの合成は、通常、中間体の合成から始まる複数の手順を伴います。一般的なアプローチの1つは、3-クロロフェニルイソチオシアネートを2,2,2-トリクロロエチルアミンと制御された条件下で反応させて、中間体生成物を形成することです。この中間体は、塩基の存在下で3-メチルブタノイルクロリドと反応させて、最終的な化合物を生成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、収率と純度を最適化することで、より大規模に行われます。連続フロー反応器と自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 3-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
3-メチル-N-(2,2,2-トリクロロ-1-{[(3-クロロフェニル)カルバモチオイル]アミノ}エチル)ブタンアミドは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強い酸化剤を使用して酸化することができ、スルホキシドまたはスルホンが生成されます。
還元: 還元反応により、化合物は対応するアミンまたはチオール誘導体に変換されます。
置換: この化合物は、求核置換反応に参加できます。この反応では、トリクロロエチル基を他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アジ化ナトリウムやチオールなどの求核剤を適切な条件下で使用できます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化はスルホキシドを生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学的研究の応用
3-メチル-N-(2,2,2-トリクロロ-1-{[(3-クロロフェニル)カルバモチオイル]アミノ}エチル)ブタンアミドは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 化合物の反応性により、酵素相互作用やタンパク質修飾の研究に役立ちます。
産業: ユニークな特性を持つ特殊化学品や材料の製造に使用されます。
作用機序
3-メチル-N-(2,2,2-トリクロロ-1-{[(3-クロロフェニル)カルバモチオイル]アミノ}エチル)ブタンアミドがその効果を発揮する仕組みには、酵素やタンパク質などの分子標的との相互作用が含まれます。化合物は、活性部位と共有結合を形成することができ、酵素活性を阻害したり、タンパク質機能を変えたりします。この相互作用は、さまざまな生化学経路に影響を与える可能性があり、細胞プロセスに変化をもたらします。
類似化合物の比較
類似化合物
- 3-メチル-N-(2,2,2-トリクロロ-1-{[(3-シアノフェニル)カルバモチオイル]アミノ}エチル)ブタンアミド
- 3-メチル-N-(2,2,2-トリクロロ-1-{[(3-メトキシフェニル)カルバモチオイル]アミノ}エチル)ブタンアミド
- 3-メチル-N-(2,2,2-トリクロロ-1-{[(3-ニトロフェニル)カルバモチオイル]アミノ}エチル)ブタンアミド
独自性
3-メチル-N-(2,2,2-トリクロロ-1-{[(3-クロロフェニル)カルバモチオイル]アミノ}エチル)ブタンアミドを他の類似化合物と区別するのは、特定の官能基とその配置です。これにより、独自の反応性と相互作用プロファイルが与えられます。この独自性により、研究や産業におけるターゲットアプリケーションに役立ちます。
類似化合物との比較
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyanophenyl)carbamothioyl]amino}ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-{[(3-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide
Uniqueness
What sets 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide apart from similar compounds is its specific functional groups and their arrangement, which confer unique reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C14H17Cl4N3OS |
|---|---|
分子量 |
417.2 g/mol |
IUPAC名 |
3-methyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H17Cl4N3OS/c1-8(2)6-11(22)20-12(14(16,17)18)21-13(23)19-10-5-3-4-9(15)7-10/h3-5,7-8,12H,6H2,1-2H3,(H,20,22)(H2,19,21,23) |
InChIキー |
BPIRNSBLEAULJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)




![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)


![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708281.png)

